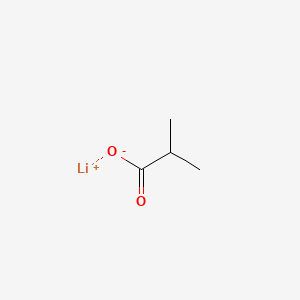
6-Methylpyridin-3-sulfonylchlorid
Übersicht
Beschreibung
“6-Methylpyridine-3-sulfonyl chloride” is a chemical compound with the CAS Number: 478264-00-5 . It has a molecular weight of 191.64 and its IUPAC name is 6-methyl-3-pyridinesulfonyl chloride .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The InChI code for “6-Methylpyridine-3-sulfonyl chloride” is 1S/C6H6ClNO2S/c1-5-2-3-6 (4-8-5)11 (7,9)10/h2-4H,1H3 .
Chemical Reactions Analysis
The synthesis of “6-Methylpyridine-3-sulfonyl chloride” involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides .
Physical And Chemical Properties Analysis
“6-Methylpyridine-3-sulfonyl chloride” is a solid or liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthese von Pyridin-3-Sulfonylchloriden
6-Methylpyridin-3-sulfonylchlorid kann zur Synthese verschiedener substituierter Pyridin-3-sulfonylchloride verwendet werden . Der Prozess beinhaltet die Diazotierung substituierter 3-Aminopyridine mit anschließendem Austausch der Diazogruppen durch Sulfonylgruppen in den erhaltenen Diazoniumchloriden .
Herstellung von Pyridin-3-Sulfonsäuren
Pyridin-3-Sulfonylchloride, einschließlich this compound, können in Pyridin-3-Sulfonsäuren umgewandelt werden . Diese Umwandlung ist ein wichtiger Schritt bei der Herstellung dieser Säuren, die wichtige Zwischenprodukte in verschiedenen industriellen und landwirtschaftlichen Anwendungen sind .
Herstellung von Sulfonamiden
This compound kann auch zur Synthese von Sulfonamiden verwendet werden . Diese Verbindungen haben eine breite Palette von Anwendungen, einschließlich der Verwendung als Arzneimittel, Pflanzenwachstumsregulatoren und Herbizide .
Entwicklung biologisch aktiver Verbindungen
Die Verbindung kann bei der Suche nach vielversprechenden biologisch aktiven Verbindungen verwendet werden . Dies wird durch die Synthese neuer Pyridin-3-sulfonylchloride als Synthons für die Herstellung von N-substituierten Sulfonsäuren und Sulfonamiden erreicht .
Forschung zu Sulfonierungsmethoden
This compound kann bei der Forschung zu Sulfonierungsmethoden verwendet werden . So kann es beispielsweise zur Untersuchung der direkten Sulfonierung von Pyridinen verwendet werden, die unter rauen Bedingungen durchgeführt werden kann .
Untersuchung der Ladungslokalisierung
Bei gesättigten aliphatischen Substituenten am Stickstoffatom war die Ladung bei Spaltung dieser Bindung hauptsächlich auf das Pyridylsulfonylfragment lokalisiert . Diese Eigenschaft kann in Studien zur Ladungslokalisierung und ihren Auswirkungen nützlich sein.
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Zukünftige Richtungen
The goal is to search for promising biologically active compounds through the synthesis of new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Wirkmechanismus
Target of Action
6-Methylpyridine-3-sulfonyl chloride is primarily used as an intermediate in the synthesis of various chemical compounds . It serves as a key component in the production of aromatic and heteroaromatic sulfonic acids, which are of high importance for industry and agriculture . These acids, particularly their derivatives such as aryl- and hetarylsulfonyl amides, find use as pharmaceuticals, plant growth regulators, and herbicides .
Mode of Action
The compound interacts with its targets through a process known as diazotation . This involves the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides to synthesize the corresponding pyridine-3-sulfonyl chlorides . The conditions for this synthesis are optimized by taking into account the detailed understanding of this substitution .
Biochemical Pathways
The biochemical pathways affected by 6-Methylpyridine-3-sulfonyl chloride involve the synthesis of pyridine-3-sulfonyl chlorides, which are then converted to pyridine-3-sulfonic acids and -sulfonyl amides . These acids are generally synthesized by two methods: sulfonation of the corresponding pyridines; diazotation of 3-aminopyridines, followed by substitution of diazo group with sulfonyl group . In this case, intermediate pyridine-3-sulfonyl chlorides are formed, which are hydrolyzed to sulfonic acids .
Result of Action
The result of the action of 6-Methylpyridine-3-sulfonyl chloride is the production of pyridine-3-sulfonyl chlorides, which can be further converted to pyridine-3-sulfonic acids and -sulfonyl amides . These compounds have various applications in the pharmaceutical industry and agriculture .
Action Environment
The action of 6-Methylpyridine-3-sulfonyl chloride is influenced by various environmental factors. For instance, the diazotation process requires specific temperature conditions . Moreover, the storage of the compound requires an inert atmosphere and a temperature of 2-8°C . These factors can significantly influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
6-methylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-5-2-3-6(4-8-5)11(7,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKVSHBWJUMVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625474 | |
| Record name | 6-Methylpyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478264-00-5 | |
| Record name | 6-Methylpyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methylpyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1604034.png)








